molecular formula C15H25NO4 B025514 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol CAS No. 110458-46-3

3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol

Cat. No. B025514
M. Wt: 283.36 g/mol
InChI Key: OFRYBPCSEMMZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat heart failure, hypertension, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication due to its effectiveness in treating cardiovascular diseases.

Mechanism Of Action

Carvedilol works by blocking beta-adrenergic receptors in the heart, reducing the effects of the stress hormone adrenaline. This leads to a decrease in heart rate and blood pressure, which can help improve cardiac function in patients with heart failure and hypertension. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to block alpha-adrenergic receptors, which may contribute to its vasodilatory effects.

Biochemical And Physiological Effects

Carvedilol has been found to have several biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, which may contribute to its cardioprotective effects. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to improve endothelial function and reduce platelet aggregation, which may help prevent cardiovascular events such as heart attack and stroke.

Advantages And Limitations For Lab Experiments

Carvedilol has several advantages for lab experiments. It is readily available and has a well-established mechanism of action, making it a useful tool for studying cardiovascular diseases. However, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has some limitations for lab experiments. Its effects may be influenced by factors such as age, sex, and comorbidities, which may make it difficult to generalize findings to the wider population.

Future Directions

There are several future directions for research on 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol. One area of interest is the potential use of 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol in the treatment of other diseases, such as chronic obstructive pulmonary disease and diabetes. Additionally, further research is needed to better understand the mechanisms underlying 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol's cardioprotective effects and to develop more effective treatments for cardiovascular diseases. Finally, studies are needed to investigate the long-term effects of 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol on cardiovascular outcomes and to identify patient populations that may benefit most from treatment with 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol.
Conclusion:
In conclusion, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol is a widely prescribed medication for the treatment of heart failure, hypertension, and angina. It has several biochemical and physiological effects that contribute to its cardioprotective effects. While 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has some limitations for lab experiments, it remains a useful tool for studying cardiovascular diseases. There are several future directions for research on 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, including its potential use in the treatment of other diseases and the development of more effective treatments for cardiovascular diseases.

Scientific Research Applications

Carvedilol has been extensively studied for its efficacy in treating various cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure and reduce mortality rates in patients with hypertension. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to have antioxidant properties, which may contribute to its cardioprotective effects.

properties

CAS RN

110458-46-3

Product Name

3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

(2R)-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/t13-,15?/m1/s1

InChI Key

OFRYBPCSEMMZHR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)C(COC)O)O

SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O

synonyms

3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol
3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'R,2R)-isomer
3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'R,2S)-isomer
3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'S,2S)-isomer
3-HMPIP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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